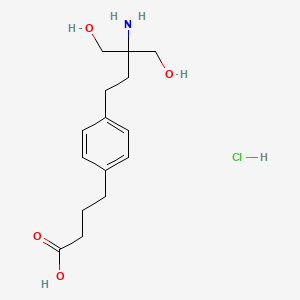![molecular formula C36H54N2O4S B586058 (3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate CAS No. 54201-67-1](/img/structure/B586058.png)
(3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of cholest-5-en-3-yl acetate, which is a type of steroid. The “4-Methylbenzene-1-sulfonyl” part refers to a sulfonyl group attached to a methylbenzene (or toluene) ring . The “hydrazinylidene” part suggests the presence of a hydrazine functional group.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Steroids are typically crystalline solids that are insoluble in water but soluble in organic solvents .Scientific Research Applications
Steroidal Compound Synthesis and Modifications
Steroidal compounds, such as cholest-5-en-3-yl acetate derivatives, are synthesized and modified to explore their biological activities and potential therapeutic applications. For example, the oxidation of cholesta-5,7-dien-3beta-yl acetate with urea-hydrogen peroxide adduct under various conditions has been studied to obtain key intermediates for the synthesis of biologically active steroids (Musumeci & Sica, 2002). This research demonstrates the importance of steroidal compounds as precursors in synthesizing complex molecules with potential pharmacological effects.
Sulfonyl Hydrazide Chemistry
Sulfonyl hydrazides and their derivatives serve as versatile intermediates in organic synthesis, including the construction of heterocyclic compounds and the modification of steroidal frameworks. The synthesis of sulfonyl azides, for instance, has been explored for diazo transfer reactions to carbonyl compounds, showcasing the utility of sulfonyl groups in chemical transformations (Katritzky, Widyan, & Gyanda, 2008). These methodologies could be applicable in the functionalization of steroidal backbones, including compounds like "(3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate," to explore their biological activities or to develop new materials.
Biological Applications and Mechanistic Studies
The incorporation of sulfonyl hydrazide groups into steroidal or other organic frameworks can lead to compounds with significant biological activities. For example, sulfonyl hydrazones derived from 3-formylchromone were found to be effective non-selective inhibitors of monoamine oxidases MAO-A and MAO-B, indicating the potential for therapeutic applications in neurodegenerative diseases and mood disorders (Abid et al., 2017). These findings highlight the potential of chemically modified steroidal compounds in drug discovery and development.
properties
IUPAC Name |
[(3R,7E,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-7-[(4-methylphenyl)sulfonylhydrazinylidene]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54N2O4S/c1-23(2)9-8-10-25(4)30-15-16-31-34-32(18-20-36(30,31)7)35(6)19-17-28(42-26(5)39)21-27(35)22-33(34)37-38-43(40,41)29-13-11-24(3)12-14-29/h11-14,22-23,25,28,30-32,34,38H,8-10,15-21H2,1-7H3/b37-33-/t25-,28-,30-,31+,32+,34?,35+,36-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQQZFYOHCDZNN-MLLYIQKQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C=C3CC(CCC3(C4C2C5CCC(C5(CC4)C)C(C)CCCC(C)C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C=C3C[C@@H](CC[C@@]3([C@@H]4C2[C@@H]5CC[C@@H]([C@]5(CC4)C)[C@H](C)CCCC(C)C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858490 |
Source


|
| Record name | (3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate | |
CAS RN |
54201-67-1 |
Source


|
| Record name | (3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-Chloroethyl-d4)-2-methyl-9-(benzyloxy)-4H-pyrido[1,2a]pyrimidin-4-one](/img/structure/B585984.png)
![pyrido[4,3-e][1,2,4]triazin-8(7H)-one](/img/structure/B585986.png)
![{Methyl[2-(methylamino)ethyl]amino}acetaldehyde](/img/structure/B585987.png)



